molecular formula C7H10O B093240 3-Cyclohexene-1-carboxaldehyde CAS No. 100-50-5

3-Cyclohexene-1-carboxaldehyde

Cat. No.: B093240
CAS No.: 100-50-5
M. Wt: 110.15 g/mol
InChI Key: DCFDVJPDXYGCOK-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxaldehyde is an organic compound with the molecular formula C₇H₁₀O. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is also known by several other names, including 1-Formyl-3-cyclohexene and 4-Formylcyclohexene . It is used in various chemical syntheses and industrial applications.

Mechanism of Action

This compound . 🧪🔍 . If you have any more questions or need additional information, feel free to ask! 😊

Biochemical Analysis

Temporal Effects in Laboratory Settings

There is limited information available on the changes in the effects of 3-Cyclohexene-1-carboxaldehyde over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclohexene-1-carboxaldehyde can be synthesized through several methods. One common method involves the Diels-Alder reaction between acrolein and 1,3-butadiene. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields . Another method involves the catalytic hydrogenation of cyclohexanecarboxaldehyde .

Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of catalysts such as rhodium (III) oxide can enhance the efficiency of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: 3-Cyclohexene-1-carboxylic acid

    Reduction: 3-Cyclohexene-1-methanol

    Substitution: Various substituted cyclohexene derivatives

Comparison with Similar Compounds

Uniqueness: 3-Cyclohexene-1-carboxaldehyde is unique due to its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its reactivity as an aldehyde and the presence of a double bond in the ring provide distinct chemical properties compared to its similar compounds .

Properties

IUPAC Name

cyclohex-3-ene-1-carbaldehyde
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InChI

InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2
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InChI Key

DCFDVJPDXYGCOK-UHFFFAOYSA-N
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Canonical SMILES

C1CC(CC=C1)C=O
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Molecular Formula

C7H10O
Record name 1,2,3,6-TETRAHYDROBENZALDEHYDE
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DSSTOX Substance ID

DTXSID1026661
Record name 3-Cyclohexene-1-carboxaldehyde
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Molecular Weight

110.15 g/mol
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Physical Description

1,2,3,6-tetrahydrobenzaldehyde appears as a colorless liquid. Less dense than water and slightly soluble in water. Hence floats on water. Irritates skin, eyes and mucous membranes. Used to make fabrics water resistant, and to make other chemicals., Liquid; [HSDB] Colorless to yellow liquid with an almond-like odor; [MSDSonline]
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Boiling Point

105 °C
Record name 3-CYCLOHEXENE-1-CARBOXALDEHYDE
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Flash Point

135 °F (NFPA, 2010), 57 °C, 135 °F (57 °C) (OPEN CUP)
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Solubility

Soluble in acetone and methanol, slightly soluble in cabon tetrachloride., Slightly soluble in water.
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Density

0.9694 @ 20 °C/4 °C
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Vapor Pressure

1.8 [mmHg]
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Color/Form

Liquid

CAS No.

100-50-5, 1321-16-0
Record name 1,2,3,6-TETRAHYDROBENZALDEHYDE
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Record name Cyclohexenecarboxaldehyde
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Melting Point

2 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexene-1-carboxaldehyde
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3-Cyclohexene-1-carboxaldehyde
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3-Cyclohexene-1-carboxaldehyde
Reactant of Route 4
3-Cyclohexene-1-carboxaldehyde
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
3-Cyclohexene-1-carboxaldehyde

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